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molecular formula C11H19NO2 B8317970 4-Dimethylaminomethylene-2,2,5,5-tetramethyl-dihydro-furan-3-one

4-Dimethylaminomethylene-2,2,5,5-tetramethyl-dihydro-furan-3-one

Cat. No. B8317970
M. Wt: 197.27 g/mol
InChI Key: PTJCLOBSSJSILI-UHFFFAOYSA-N
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Patent
US07855194B2

Procedure details

To a solution of 4-dimethylaminomethylene-2,2,5,5-tetramethyl-dihydro-furan-3-one (1.97 g, 10.0 mmol, 1.0 equiv) and guanidine acetate (1.19 g, 10.0 mmol, 1.0 equiv) in ethanol (40 mL) was added sodium methylate (0.54 g, 10.0 mmol, 1.0 equiv) and the reaction mixture heated to 100° C. for 3 h. The solvent was removed under reduced pressure and the reaction product purified by crystallization from a mixture of hot heptane/ethyl acetate to yield 1.3 g (67% yield) of the title compound. MS (EI): 193 [M]+.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
CN([CH:4]=[C:5]1[C:9]([CH3:11])([CH3:10])[O:8][C:7]([CH3:13])([CH3:12])[C:6]1=O)C.C(O)(=O)C.[NH2:19][C:20]([NH2:22])=[NH:21].C[O-].[Na+]>C(O)C>[CH3:10][C:9]1([CH3:11])[C:5]2[CH:4]=[N:19][C:20]([NH2:22])=[N:21][C:6]=2[C:7]([CH3:13])([CH3:12])[O:8]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
CN(C)C=C1C(C(OC1(C)C)(C)C)=O
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)(=O)O.NC(=N)N
Name
sodium methylate
Quantity
0.54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction product purified by crystallization from a mixture of hot heptane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C=2N=C(N=CC21)N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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